molecular formula C5H3ClF2O2S2 B6198765 5-(difluoromethyl)thiophene-3-sulfonyl chloride CAS No. 1781345-13-8

5-(difluoromethyl)thiophene-3-sulfonyl chloride

Cat. No.: B6198765
CAS No.: 1781345-13-8
M. Wt: 232.7
InChI Key:
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Description

5-(Difluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound characterized by the presence of a thiophene ring substituted with a difluoromethyl group and a sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)thiophene-3-sulfonyl chloride typically involves the introduction of the difluoromethyl group and the sulfonyl chloride group onto the thiophene ring. One common method involves the reaction of thiophene with difluoromethylating agents followed by sulfonylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are typical oxidizing agents for thiophene oxidation.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

5-(Difluoromethyl)thiophene-3-sulfonyl chloride has several applications in scientific research:

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its ability to introduce the difluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Agrochemicals: Employed in the development of herbicides and pesticides, leveraging its reactivity and stability.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)thiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly reactive, allowing for the formation of diverse derivatives. The difluoromethyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)thiophene-3-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    5-(Chloromethyl)thiophene-3-sulfonyl chloride: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

5-(Difluoromethyl)thiophene-3-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which can enhance the compound’s stability and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals where such properties are desirable .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(difluoromethyl)thiophene-3-sulfonyl chloride involves the introduction of a sulfonyl chloride group onto a difluoromethylthiophene molecule.", "Starting Materials": [ "Difluoromethylthiophene", "Sulfonyl chloride", "Thionyl chloride", "Chlorine gas", "Anhydrous hydrogen chloride", "Anhydrous sodium sulfate", "Diethyl ether", "Methanol" ], "Reaction": [ "Difluoromethylthiophene is reacted with thionyl chloride to form 5-(difluoromethyl)thiophene-3-sulfonyl chloride.", "The reaction is carried out in the presence of anhydrous hydrogen chloride and anhydrous sodium sulfate to remove any water present.", "The resulting product is purified by washing with diethyl ether and methanol.", "Sulfonyl chloride can also be used as a starting material and reacted with difluoromethylthiophene in the presence of chlorine gas to form the desired product.", "The reaction is carried out in the presence of anhydrous hydrogen chloride and anhydrous sodium sulfate to remove any water present.", "The resulting product is purified by washing with diethyl ether and methanol." ] }

CAS No.

1781345-13-8

Molecular Formula

C5H3ClF2O2S2

Molecular Weight

232.7

Purity

95

Origin of Product

United States

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